molecular formula C12H6BrClN2OS3 B2699197 N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide CAS No. 391229-45-1

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide

Cat. No.: B2699197
CAS No.: 391229-45-1
M. Wt: 405.73
InChI Key: UAZFCYGBWOVFBP-UHFFFAOYSA-N
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Description

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique molecular structure, which includes bromothiophene, thiazole, and chlorothiophene moieties

Scientific Research Applications

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Safety and Hazards

Sigma-Aldrich provides this product to researchers and makes no representation or warranty with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thiazole Ring: The thiazole ring is synthesized by reacting a bromothiophene derivative with a suitable thioamide under specific conditions.

    Coupling Reaction: The synthesized thiazole derivative is then coupled with a chlorothiophene carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of derivatives with different functional groups replacing bromine or chlorine.

Mechanism of Action

The mechanism of action of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial enzymes, disrupting their function and exhibiting antimicrobial activity. In cancer cells, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.

    4-(4-bromophenyl)-thiazol-2-amine derivatives: Exhibits significant antifungal activity.

Uniqueness

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide stands out due to its unique combination of bromothiophene, thiazole, and chlorothiophene moieties

Properties

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrClN2OS3/c13-9-3-1-7(19-9)6-5-18-12(15-6)16-11(17)8-2-4-10(14)20-8/h1-5H,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZFCYGBWOVFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrClN2OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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